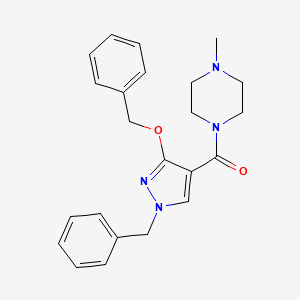

(1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Description

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone features a pyrazole core substituted at the 1- and 3-positions with benzyl and benzyloxy groups, respectively. The 4-position is linked via a carbonyl group to a 4-methylpiperazine moiety.

Properties

IUPAC Name |

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O2/c1-25-12-14-26(15-13-25)23(28)21-17-27(16-19-8-4-2-5-9-19)24-22(21)29-18-20-10-6-3-7-11-20/h2-11,17H,12-16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEGLEXUUCFGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by indole derivatives. Indole derivatives are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target proteins or enzymes.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Therefore, this compound may potentially affect a wide range of biochemical pathways.

Biological Activity

The compound (1-benzyl-3-(benzyloxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone is a member of the pyrazole class of compounds, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure features a pyrazole ring connected to a benzyloxy group and a piperazine moiety, which are critical for its biological interactions.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Antiproliferative Activity : Compounds containing the pyrazole moiety have shown significant antiproliferative effects against various cancer cell lines. For instance, studies on related compounds demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells, primarily through modulation of the mTORC1 pathway and autophagy processes .

- Autophagy Modulation : The compound may disrupt autophagic flux by inhibiting mTORC1 reactivation under nutrient-replete conditions. This leads to an accumulation of autophagic markers, suggesting a potential role in cancer therapy by exploiting the metabolic stress in tumor cells .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

- Pancreatic Cancer : A study demonstrated that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited potent antiproliferative effects in MIA PaCa-2 cells by modulating mTORC1 and enhancing autophagy. This suggests that similar mechanisms may be applicable to this compound .

- Metabolic Disorders : Pyrazole derivatives have also been investigated for their potential to treat metabolic syndrome by inhibiting 11β-hydroxysteroid dehydrogenase type 1, which is linked to obesity and diabetes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazole Derivatives with Aromatic Substituents

Compound 5b ()

- Structure: Contains a pyranone-thiazole hybrid linked to a pyrazole substituted with 4-methoxybenzylidene.

- Key Features: Thiazole and pyranone rings introduce polarity.

| Parameter | Target Compound | Compound 5b |

|---|---|---|

| Core Structure | Pyrazole + Piperazine | Pyrazole + Thiazole + Pyranone |

| Key Substituents | Benzyl, Benzyloxy | 4-Methoxybenzylidene |

| Molecular Weight | ~390.5 g/mol | ~506.5 g/mol (C27H22N4O4S) |

| Synthetic Route | Likely coupling reactions | Condensation/reflux methods |

Piperazine-Linked Heterocycles in Medicinal Chemistry

Compound w3 ()

- Structure: A chloropyrimidine-triazole system linked to 4-methylpiperazine via an aminophenyl group.

- 4-Methylpiperazine improves solubility and target affinity.

- Applications : Targeted as a kinase inhibitor, leveraging the piperazine moiety for receptor interactions .

| Parameter | Target Compound | Compound w3 |

|---|---|---|

| Heterocyclic System | Pyrazole | Pyrimidine-Triazole |

| Pharmacophore | Benzyloxy-Pyrazole | Chloropyrimidine-Triazole |

| Molecular Formula | C23H24N4O2 | C25H24ClN9O |

| Therapeutic Target | Hypothetical kinase inhibitor | Kinase inhibition (e.g., EGFR) |

Piperidine/Benzimidazolone Analogs ()

- Structure : Pyrazole derivatives with piperidine or benzimidazolone groups.

- Key Features :

- Benzimidazolone confers rigidity and hydrogen-bonding capacity.

- Piperidine modulates basicity and conformational flexibility.

- Applications : Protease inhibition or receptor antagonism, differing from the target compound’s hypothetical kinase-targeting role .

Physicochemical Profiling

- Lipophilicity : The target compound’s benzyl/benzyloxy groups increase logP compared to polar analogs like w3.

- Solubility : 4-Methylpiperazine may enhance aqueous solubility at physiological pH due to protonation.

Q & A

Q. Critical Parameters :

- Temperature control during reflux (65–80°C) to avoid side reactions .

- Use of anhydrous conditions to prevent hydrolysis of intermediates .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation of this compound?

Advanced Research Question

Contradictions in spectral data often arise from tautomerism or impurities. Methodological solutions include:

- 2D NMR Techniques : HSQC and HMBC experiments clarify proton-carbon correlations, distinguishing between regioisomers or tautomeric forms .

- X-ray Crystallography : Definitive structural elucidation via single-crystal analysis resolves ambiguities in bond lengths and angles .

- Comparative IR Analysis : Bands at ~1720 cm⁻¹ (C=O stretching) and ~1595 cm⁻¹ (aromatic C=C) confirm the methanone and benzyl groups, respectively .

Example Data Conflict :

A reported IR absorption at 3406 cm⁻¹ (N-H stretch) in may indicate unreacted amine impurities, necessitating repurification .

What biological targets or mechanisms are associated with this compound, and how are preliminary activity assays designed?

Basic Research Question

The compound’s piperazine and pyrazole motifs suggest potential interactions with:

Q. Assay Design :

- In Vitro Binding Assays : Radioligand displacement studies (e.g., [³H]-spiperone for dopamine receptors) .

- Enzyme Inhibition : Kinetic assays measuring IC₅₀ values using fluorogenic substrates .

How can researchers address low reproducibility in pharmacological studies involving this compound?

Advanced Research Question

Low reproducibility may stem from:

- Solubility Issues : The compound’s logP (~3.5) necessitates DMSO or cyclodextrin-based solubilization for in vitro assays .

- Metabolic Instability : Microsomal stability assays (e.g., liver microsomes + NADPH) identify rapid degradation pathways .

- Batch Variability : HPLC purity checks (>97%) and elemental analysis ensure consistent synthetic batches .

Mitigation Strategy :

Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to stabilize the compound in cellular assays .

What computational methods are effective for predicting the compound’s structure-activity relationships (SAR)?

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into the ATP-binding site of kinases) .

- QSAR Models : Use Hammett constants (σ) of substituents on the benzyl group to predict electronic effects on activity .

- MD Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .

Data Integration :

Combine computational predictions with experimental IC₅₀ values to validate SAR hypotheses .

What are the challenges in scaling up synthesis, and how can reaction conditions be modified for larger batches?

Advanced Research Question

Challenges :

- Exothermic Reactions : Benzylation steps may require controlled addition of reagents to prevent thermal runaway .

- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) .

Q. Optimization :

- Flow Chemistry : Continuous-flow reactors improve heat dissipation and reduce reaction time .

- Catalyst Screening : Palladium on carbon (Pd/C) enhances coupling efficiency in hydrogenation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.